Etonogestrel

准备方法

合成路线和反应条件

依托孕烯的合成涉及多个步骤,从炔诺孕酮开始。. 该过程通常包括以下步骤:

羟基化: 通过微生物羟基化引入11-羟基基团。

氧化: 将11-羟基基团转化为酮。

还原: 将酮还原形成所需的11-亚甲基基团。

工业生产方法

依托孕烯的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 该过程涉及使用先进的催化方法和连续流反应器,以确保高产率和纯度 .

化学反应分析

Synthetic Reactions

Etonogestrel is synthesized through multi-step processes involving steroid backbone modifications. Key synthetic routes include:

Grignard-Mediated Lactone Formation

The core synthesis involves oxidation of an 18-methyl group to form a lactone intermediate, followed by Grignard reaction with ethylmagnesium bromide to introduce the 13β-ethyl group . This step is critical for establishing the compound’s stereochemistry.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 18-Methyl oxidation | Pyridinium dichromate (PDC) | Lactone intermediate |

| 2 | Grignard addition | EthylMgBr, THF, -30°C | 13β-Ethyl substitution |

| 3 | Wolff-Kishner reduction | Hydrazine, KOH | Removal of carbonyl groups |

Methylenylation and Deprotection

Peterson methylenylation introduces the 11-methylene group using trimethylsilyl chloride and formaldehyde . Subsequent deprotection of dithioacetals with periodic acid yields the final product :

Metabolic Reactions

This compound undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with three dominant pathways :

Key findings :

-

Genetic polymorphisms in CYP3A7 (e.g., CYP3A71C*) increase metabolism by 35% .

-

Metabolites lack contraceptive efficacy, necessitating intact parent compound for activity .

Enzyme Interaction Dynamics

This compound exhibits unique binding affinities to hepatic enzymes and hormone receptors:

Cytochrome P450 Modulation

| Enzyme | Effect | Clinical Impact |

|---|---|---|

| CYP3A4 | Substrate | Susceptible to induction (e.g., rifampin ↓ serum levels by 64%) |

| CYP2C9 | Weak inhibition | Potential drug-drug interactions |

Receptor Binding Profile

Data from competitive binding assays :

| Receptor | Relative Binding Affinity (%) |

|---|---|

| Progesterone (PR) | 150 |

| Androgen (AR) | 20 |

| Glucocorticoid (GR) | 14 |

Stability and Degradation

This compound’s ethylene-vinyl acetate matrix in implants ensures controlled release but poses combustion risks during processing :

Critical stability parameters :

Comparative Reactivity

This compound’s synthetic pathway shares steps with desogestrel but diverges at ketonization :

| Feature | This compound | Desogestrel |

|---|---|---|

| C3 Position | Ketone | Hydroxyl |

| Synthesis Step | Ketonization (PDC) | Reduction (NaBH₄) |

| Metabolic Rate | Faster (CYP3A4) | Slower (CYP2C9) |

科学研究应用

Pharmacological Properties

Etonogestrel functions primarily as a progestin, mimicking the natural hormone progesterone. It is administered through subdermal implants and hormonal vaginal rings, providing a sustained release of the hormone into the bloodstream. The pharmacokinetics of this compound indicate a high bioavailability and a gradual decrease in release rates over time:

- Initial Release Rate : 60-70 mcg/day for the first six weeks.

- End of Year One : 35-45 mcg/day.

- End of Year Two : 30-40 mcg/day.

- End of Year Three : 25-30 mcg/day .

The compound exerts its contraceptive effects by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining to prevent implantation .

Clinical Efficacy

This compound implants have demonstrated exceptional efficacy in preventing pregnancy. Clinical trials have shown:

- Cumulative Pearl Index : 0.38 over two years, indicating a very low failure rate .

- No pregnancies reported during implant use : In studies extending beyond three years, no pregnancies were documented among users .

- Return to Fertility : Normal menstrual cycles resumed within 90 days for 91% of women after removal .

Table 1: Efficacy Data from Clinical Trials

| Study Reference | Duration of Use | Pregnancies Reported | Pearl Index |

|---|---|---|---|

| 2 years | 0 | 0.38 | |

| 4 years | 0 | 0 | |

| Up to 5 years | 0 | Not reported |

Safety Profile

The safety of this compound has been extensively studied. Common side effects include:

Serious adverse events are rare, and the overall safety profile supports its use in diverse populations, including postpartum women and those with obesity .

Non-Contraceptive Benefits

Beyond contraception, this compound has shown potential benefits in managing various gynecological conditions:

- Dysmenorrhea : this compound can alleviate painful menstruation.

- Endometriosis : It may reduce symptoms associated with endometriosis due to its hormonal effects.

- Uterine Fibroids : Some studies suggest it can help manage symptoms related to uterine fibroids .

Case Studies and Research Insights

Several case studies highlight the versatility of this compound:

- A study involving over 7000 women demonstrated high tolerability and effectiveness among users with varying body mass indices, confirming that serum concentrations remained adequate beyond the FDA-approved three-year duration .

- Research on the use of this compound implants in combination with other hormonal therapies showed promising results in achieving azoospermia in male partners undergoing treatment for infertility .

作用机制

依托孕烯通过与靶器官中的孕激素和雌激素受体高亲和力结合发挥作用,包括女性生殖道,乳腺,下丘脑和垂体 . 它通过以下方式抑制生育力:

抑制排卵: 损害黄体生成激素的释放,黄体生成激素对于排卵至关重要.

增加宫颈粘液粘度: 阻碍精子的通过.

改变子宫内膜: 阻止受精卵在子宫内膜中着床.

相似化合物的比较

依托孕烯与其他合成孕激素进行比较,例如:

生物活性

Etonogestrel is a synthetic progestin that is primarily used in contraceptive implants. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects. This article delves into these aspects, supported by diverse research findings and data.

This compound functions primarily as a progesterone receptor agonist , exerting its effects through several pathways:

- Anovulation : this compound inhibits ovulation by suppressing gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion from the hypothalamus and pituitary gland, respectively.

- Endometrial Changes : It induces changes in the endometrial lining, making it less suitable for implantation.

- Cervical Mucus Thickening : The drug increases the viscosity of cervical mucus, thereby hindering sperm passage.

The compound has a high affinity for progesterone receptors, which allows it to effectively modulate reproductive functions in women .

Pharmacokinetics

This compound is administered via subdermal implants, which provide sustained release over time. Key pharmacokinetic parameters include:

- Bioavailability : Nearly 100% when administered subdermally.

- Release Rate : Initially releases 60-70 mcg/day, decreasing to about 25-30 mcg/day by the end of three years .

- Half-life : Approximately 25 hours, allowing for reversible contraceptive effects after removal .

- Protein Binding : Highly bound to serum proteins (96-99%), primarily albumin and sex hormone-binding globulin .

- Metabolism : Extensively metabolized in the liver via cytochrome P450 3A4 .

Clinical Efficacy

This compound implants have demonstrated high efficacy as a contraceptive method:

- Pearl Index : The cumulative Pearl Index reported ranges from 0.27 to 0.38 in various studies, indicating very low pregnancy rates during use .

- Continuation Rates : Studies show variability in continuation rates, with one-year rates ranging from 57% to 97%, influenced by socioeconomic factors and geographical location .

Table 1: Efficacy Data Summary

| Study Reference | Population | Pearl Index (per 100 women-years) | Continuation Rate (%) |

|---|---|---|---|

| General | 0.27 - 0.38 | 77.5 | |

| Overweight | Up to 0.23 | Varies (57 - 97) | |

| Extended Use | 0.00 | 100% (up to 5 years) |

Side Effects and Discontinuation Rates

Common side effects associated with this compound implants include:

- Menstrual Irregularities : Reported by up to 88% of users, including irregular bleeding patterns .

- Other Side Effects : Headaches, weight gain, acne, breast tenderness, and mood changes are frequently noted .

Discontinuation rates are significant; a study indicated an overall discontinuation rate of approximately 22% before three years due to side effects or personal choice .

Case Study Insights

In a case study conducted at King Abdulaziz Medical City in Jeddah, Saudi Arabia, researchers examined the experiences of women using this compound implants:

属性

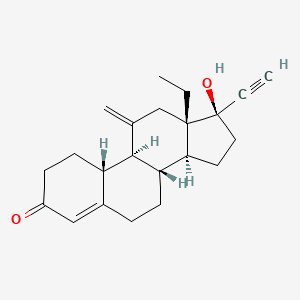

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUYQCUCGESZ-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046782 | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

473.1ºC at 760 mmHg | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 7.37e-03 g/L | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54048-10-1 | |

| Record name | Etonogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETONOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200ºC | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etonogestrel exert its contraceptive effect?

A1: this compound primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which this compound might provide contraception even at lower serum concentrations?

A2: Research suggests that even when this compound levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for this compound?

A3: Research suggests that this compound implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with this compound use in these patient populations. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact this compound metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in this compound metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased this compound breakdown. Research indicates that women with this variant may have lower serum this compound concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact this compound concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for this compound metabolism. Consequently, co-administration of efavirenz significantly reduces this compound concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect this compound concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter this compound concentrations. Therefore, this compound-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between this compound concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between this compound levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum this compound concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in this compound pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of this compound. Therefore, this compound implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum this compound levels in women using implants beyond the approved duration?

A10: Monitoring serum this compound levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if this compound levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。